molecular formula C12H13NO2 B129134 2-ethoxy-4-phenyl-3H-pyrrol-5-ol CAS No. 148183-65-7

2-ethoxy-4-phenyl-3H-pyrrol-5-ol

Cat. No. B129134
M. Wt: 203.24 g/mol
InChI Key: PRQAZRXMBKPTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-phenyl-3H-pyrrol-5-ol is a compound that belongs to the pyrrole family. It is also known as EPP or 2-ethoxy-4-phenyl-5-hydroxymethyl-3H-pyrrole. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been shown to have a number of biochemical and physiological effects. It exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-ethoxy-4-phenyl-3H-pyrrol-5-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials. Another area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the optimal dosage and administration route for this compound in these settings.

Synthesis Methods

The synthesis of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been achieved by several methods. One of the most commonly used methods is the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium hydroxide in the presence of copper powder. Another method involves the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium methoxide in the presence of copper powder.

Scientific Research Applications

2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties. It also exhibits neuroprotective effects and has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

148183-65-7

Product Name

2-ethoxy-4-phenyl-3H-pyrrol-5-ol

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-4-phenyl-3H-pyrrol-5-ol

InChI

InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

PRQAZRXMBKPTCC-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C1)C2=CC=CC=C2)O

Canonical SMILES

CCOC1=NC(=C(C1)C2=CC=CC=C2)O

synonyms

3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI)

Origin of Product

United States

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